2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid, also known as LB-100, is a synthetic derivative of 7-oxabicyclo[2.2.1]heptane, a bicyclic organic compound. This family of compounds is structurally similar to norcantharidin, a known anti-cancer agent. [] LB-100 has been the subject of preclinical research focusing on its anti-tumor activity and its potential as a therapeutic agent for various cancers. []
LB-100 was developed through a collaborative effort in cancer research, with significant contributions from various academic institutions. Its classification as a PP2A inhibitor positions it within a novel category of anticancer agents aimed at modulating cellular signaling pathways involved in tumorigenesis. The molecular formula for LB-100 is , and it has a CAS Registry Number of 1113025-87-8 .
The synthesis of LB-100 involves several key steps, which have been optimized to ensure high yield and purity. The compound features a unique bicyclic structure that is critical for its biological activity.
Specific reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in determining the yield and efficacy of the synthesis process.
The molecular structure of LB-100 is characterized by a bicyclic framework that includes a 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety.
The detailed analysis of LB-100's molecular structure reveals that it possesses specific functional groups essential for its inhibitory activity against PP2A.
LB-100 participates in several chemical reactions primarily involving its interaction with PP2A and other phosphatases:
These reactions highlight LB-100's role in altering cellular processes critical for tumor growth and survival.
LB-100 exerts its anticancer effects primarily through the inhibition of PP2A:
This multi-faceted mechanism underscores the potential of LB-100 as an effective therapeutic agent in cancer treatment.
LB-100 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate dosage forms and delivery methods for clinical applications.
LB-100 has shown promise in various scientific applications:
The versatility of LB-100 positions it as a valuable candidate in the ongoing search for effective cancer treatments.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3